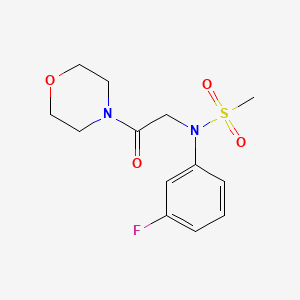![molecular formula C12H14FNO2 B5801335 1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
1-[(2-fluorophenoxy)acetyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-fluorophenoxy)acetyl]pyrrolidine, also known as FPOP, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of pyrrolidine, an organic compound that has a five-membered ring structure. FPOP has been found to have various applications in scientific research, particularly in the study of protein structure and function.
作用机制
1-[(2-fluorophenoxy)acetyl]pyrrolidine works by selectively modifying solvent-accessible amino acid residues in proteins. It does this by reacting with the hydroxyl group of amino acid residues such as serine, threonine, and tyrosine. The modified amino acid residues can then be detected through mass spectrometry, allowing researchers to identify the specific amino acid residues that are involved in protein interactions.
Biochemical and Physiological Effects
This compound has been found to have minimal biochemical and physiological effects on proteins. It has been shown to selectively modify solvent-accessible amino acid residues without causing significant changes in protein structure or function. This makes it a useful tool for studying protein interactions without affecting the overall behavior of the protein.
实验室实验的优点和局限性
One of the main advantages of 1-[(2-fluorophenoxy)acetyl]pyrrolidine is its ability to selectively modify solvent-accessible amino acid residues in proteins. This allows researchers to identify specific amino acid residues that are involved in protein interactions. This compound is also relatively easy to synthesize and can be used in a variety of experimental conditions.
However, this compound does have some limitations. It can only modify solvent-accessible amino acid residues, which means that it may not be able to identify all amino acid residues involved in protein interactions. Additionally, this compound can only modify amino acid residues that have a hydroxyl group, which limits its applicability in certain experimental conditions.
未来方向
There are several future directions for the use of 1-[(2-fluorophenoxy)acetyl]pyrrolidine in scientific research. One potential area of research is the development of new methods for the selective modification of amino acid residues in proteins. This could involve the use of different coupling agents or modification reagents.
Another area of research is the application of this compound in the study of protein-ligand interactions. This compound has been shown to be useful in identifying amino acid residues involved in protein-protein interactions, and it may also be useful in identifying amino acid residues involved in protein-ligand interactions.
Finally, there is potential for the development of new applications of this compound in the study of other biological molecules such as nucleic acids or carbohydrates. This compound has primarily been used in the study of proteins, but it may also be useful in the study of other biological molecules.
Conclusion
In conclusion, this compound (this compound) is a useful tool in scientific research, particularly in the study of protein structure and function. Its ability to selectively modify solvent-accessible amino acid residues in proteins allows researchers to identify specific amino acid residues involved in protein interactions. While this compound has some limitations, it has significant potential for future applications in the study of biological molecules.
合成方法
The synthesis of 1-[(2-fluorophenoxy)acetyl]pyrrolidine involves the reaction of 2-fluorophenoxyacetic acid with pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces this compound as a white solid with a yield of approximately 50%. The purity of this compound can be increased through recrystallization or column chromatography.
科学研究应用
1-[(2-fluorophenoxy)acetyl]pyrrolidine has found significant applications in the study of protein structure and function. It is particularly useful in the identification of protein-protein interactions and protein-ligand interactions. This compound works by selectively modifying solvent-accessible amino acid residues in proteins. This modification can be detected through mass spectrometry, allowing researchers to identify the specific amino acid residues that are involved in protein interactions.
属性
IUPAC Name |
2-(2-fluorophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-1-2-6-11(10)16-9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUNIFWBWRYEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

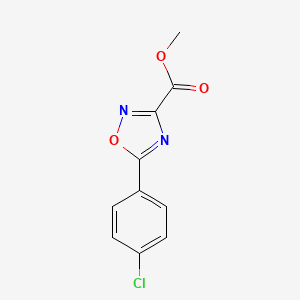
![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
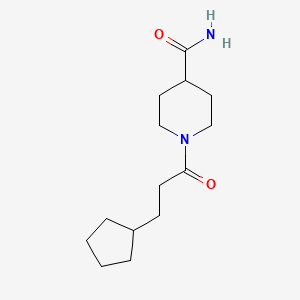
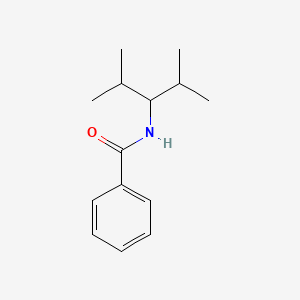
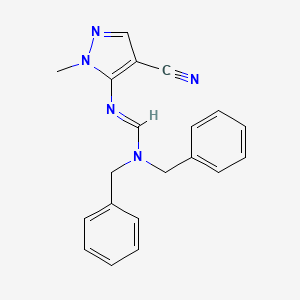
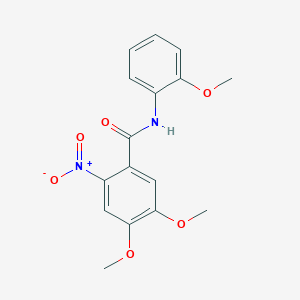
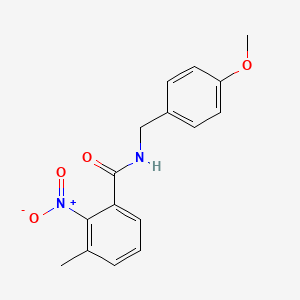
![benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate](/img/structure/B5801320.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)
![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)
![2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5801346.png)
